Cas no 2097923-85-6 (4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide)
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide
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- Inchi: 1S/C16H21ClN2O2/c1-16(2,3)11-9-19-15(21)13(11)14(20)18-8-10-6-4-5-7-12(10)17/h4-7,11,13H,8-9H2,1-3H3,(H,18,20)(H,19,21)
- InChI Key: GZWPSWDTJHEMNS-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CNC(C1C(NCC1C(C)(C)C)=O)=O
Computed Properties
- Exact Mass: 308.1291556 g/mol
- Monoisotopic Mass: 308.1291556 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 308.80
- XLogP3: 3.5
- Topological Polar Surface Area: 58.2
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6558-0121-2μmol |
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide |
2097923-85-6 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6558-0121-5μmol |
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide |
2097923-85-6 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6558-0121-10μmol |
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide |
2097923-85-6 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6558-0121-20μmol |
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide |
2097923-85-6 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6558-0121-1mg |
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide |
2097923-85-6 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6558-0121-2mg |
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide |
2097923-85-6 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6558-0121-3mg |
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide |
2097923-85-6 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6558-0121-4mg |
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide |
2097923-85-6 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6558-0121-5mg |
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide |
2097923-85-6 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6558-0121-10mg |
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide |
2097923-85-6 | 10mg |
$79.0 | 2023-09-08 |
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide
Professional Introduction to Compound with CAS No. 2097923-85-6 and Product Name: 4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide
The compound with the CAS number 2097923-85-6 and the product name 4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the 4-tert-butyl substituent and the N-[(2-chlorophenyl)methyl] moiety, contribute to its unique chemical properties and biological interactions.
Recent research in medicinal chemistry has highlighted the importance of pyrrolidine derivatives in drug development. Pyrrolidine scaffolds are known for their ability to mimic natural bioactive molecules, making them valuable in designing novel therapeutic agents. The presence of a 2-oxopyrrolidine core in this compound enhances its potential as a pharmacophore, enabling interactions with various biological targets. This structural motif has been extensively studied for its role in modulating enzyme activity and receptor binding, which are critical for drug efficacy.
The 4-tert-butyl group in the molecular structure serves multiple purposes. It not only increases the lipophilicity of the compound but also provides steric hindrance, which can influence binding affinity and selectivity. Such modifications are often employed to optimize pharmacokinetic profiles, ensuring better absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The tert-butyl group's stability under various physiological conditions also makes it an attractive feature for drug candidates.
The N-[(2-chlorophenyl)methyl] part of the molecule introduces a chlorinated aromatic ring, which is a common feature in many bioactive compounds. Chlorine substituents are known to enhance metabolic stability and binding interactions with biological targets. This particular moiety has been explored in various drug molecules due to its ability to modulate receptor activity and enzyme inhibition. The combination of these structural elements in 4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide suggests a multifaceted approach to drug design, targeting multiple pathways or receptors simultaneously.
Current research trends indicate that such pyrrolidine derivatives are being investigated for their potential in treating a range of diseases, including neurological disorders, inflammatory conditions, and cancer. The ability of these compounds to interact with specific enzymes and receptors makes them promising candidates for therapeutic intervention. For instance, studies have shown that pyrrolidine-based molecules can modulate neurotransmitter systems, offering potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
In addition to their neurological applications, these compounds have shown promise in oncology research. The structural features of 4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide allow it to interact with key oncogenic pathways, potentially inhibiting tumor growth and proliferation. Preclinical studies have demonstrated that derivatives of this class can selectively target cancer cells while minimizing toxicity to healthy tissues. This selective toxicity is a critical factor in developing effective anticancer therapies.
The synthesis of this compound involves sophisticated organic chemistry techniques that ensure high purity and yield. Advanced synthetic methodologies are employed to introduce the various functional groups while maintaining structural integrity. Techniques such as multi-step reactions under controlled conditions are essential for achieving the desired molecular architecture. The synthetic route also emphasizes scalability, ensuring that larger quantities of the compound can be produced for further research and development.
Evaluation of the compound's biological activity involves rigorous testing across various models and assays. In vitro studies are conducted to assess interactions with specific enzymes and receptors, while in vivo models provide insights into its pharmacokinetic behavior and therapeutic potential. These studies help determine optimal dosages, potential side effects, and overall efficacy. The combination of computational modeling and experimental validation ensures a comprehensive understanding of the compound's mechanism of action.
The pharmaceutical industry continues to invest heavily in developing novel heterocyclic compounds like 4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide due to their vast potential applications. Collaborations between academic researchers and industry scientists are fostering innovation in drug discovery pipelines. These partnerships accelerate the translation of laboratory findings into clinical candidates, bringing new treatments closer to patients who need them.
Future directions in research may explore modifications to this compound's structure to enhance its therapeutic profile further. By fine-tuning substituents or exploring different heterocyclic cores, scientists aim to develop more potent and selective drug candidates. Advances in biotechnology and synthetic chemistry will continue to play pivotal roles in these endeavors.
In conclusion,4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide (CAS No. 2097923-85-6) represents a significant contribution to pharmaceutical chemistry with its unique structural features and promising biological activities. Ongoing research underscores its potential as a therapeutic agent across multiple disease areas, highlighting its importance as a lead compound for further development.
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